N'-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-2-HYDROXYBENZOHYDRAZIDE
Description
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-2-HYDROXYBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring
Properties
IUPAC Name |
N-[(E)-2,1,3-benzoxadiazol-5-ylmethylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c19-13-4-2-1-3-10(13)14(20)16-15-8-9-5-6-11-12(7-9)18-21-17-11/h1-8,19H,(H,16,20)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESHCKFNQBAEAV-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC3=NON=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC3=NON=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2,1,3-benzoxadiazole-5-carbaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of a benzoxadiazole-5-carboxylic acid derivative.
Reduction: Formation of a benzoxadiazole-5-methylamine derivative.
Substitution: Formation of halogenated benzoxadiazole derivatives.
Scientific Research Applications
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-2-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The benzoxadiazole ring is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interaction with biological molecules. The hydrazide group can form hydrogen bonds with target proteins, potentially inhibiting their function. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: Another member of the benzoxadiazole family, known for its applications in organic electronics.
2,1,3-Benzoxadiazole: A closely related compound with similar electronic properties but lacking the hydrazide and hydroxyl groups.
Uniqueness
N’-[(E)-2,1,3-BENZOXADIAZOL-5-YLMETHYLENE]-2-HYDROXYBENZOHYDRAZIDE is unique due to the presence of both hydrazide and hydroxyl functional groups, which enhance its versatility and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
